1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
Overview
Description
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a piperazine ring and a prop-2-en-1-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms the compound in a single step. Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it is utilized in the study of enzyme inhibition and receptor binding. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly important in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparison with Similar Compounds
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride can be compared with other similar compounds, such as 1-(Piperazin-1-yl)prop-2-en-1-one tris(trifluoroacetic acid) and piperazine-2-one derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 1-(Piperazin-1-yl)prop-2-en-1-one tris(trifluoroacetic acid) is used in different synthetic applications due to its trifluoroacetate groups, while piperazine-2-one derivatives are often explored for their potential as therapeutic agents in various medical conditions .
Properties
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLUVJGCVKFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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